molecular formula C9H9F4N B8597772 Benzeneethanamine, 3-fluoro-4-(trifluoromethyl)-

Benzeneethanamine, 3-fluoro-4-(trifluoromethyl)-

Cat. No. B8597772
M. Wt: 207.17 g/mol
InChI Key: ASUTZIHTGQNPSY-UHFFFAOYSA-N
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Patent
US07629358B2

Procedure details

Chlorotrimethylsilane (2 mL, 16 mmol) was added dropwise to lithium borohydride (2M in tetrahydrofuran, 4 mL, 8 mmol). A solution of 3-fluoro-4-(trifluoromethyl)phenylacetonitrile (312 mg, 4 mmol) in tetrahydrofuran (2 mL) was then added at 0° C. and the mixture was allowed to stir for 24 hours, whilst warming to room temperature. The mixture was then diluted with methanol (20 mL) and concentrated in vacuo. The residue was taken up in 20% potassium hydroxide solution (20 mL), extracted with dichloromethane (3×20 mL) and the combined organic solution was dried over magnesium sulfate and concentrated in vacuo. The residue was purified by column chromatography using an Isolute® SCX-2 cartridge, eluting with methanol followed by 1M ammonia in methanol, to give an oily residue. The oil was triturated with diethyl ether to afford the title compound in 59% yield, 485 mg. H NMR (400 MHz, CDCl3) δ: 7.53 (1H, m), 7.08 (2H, m), 3.02 (2H, t) 2.82 (2H, t) ppm; LRMS APCI m/z 208 [M+H]+
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
312 mg
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
59%

Identifiers

REACTION_CXSMILES
Cl[Si](C)(C)C.[BH4-].[Li+].[F:8][C:9]1[CH:10]=[C:11]([CH2:19][C:20]#[N:21])[CH:12]=[CH:13][C:14]=1[C:15]([F:18])([F:17])[F:16]>O1CCCC1.CO>[F:8][C:9]1[CH:10]=[C:11]([CH2:19][CH2:20][NH2:21])[CH:12]=[CH:13][C:14]=1[C:15]([F:17])([F:18])[F:16] |f:1.2|

Inputs

Step One
Name
Quantity
2 mL
Type
reactant
Smiles
Cl[Si](C)(C)C
Name
Quantity
4 mL
Type
reactant
Smiles
[BH4-].[Li+]
Step Two
Name
Quantity
312 mg
Type
reactant
Smiles
FC=1C=C(C=CC1C(F)(F)F)CC#N
Name
Quantity
2 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (3×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic solution was dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography
WASH
Type
WASH
Details
eluting with methanol
CUSTOM
Type
CUSTOM
Details
to give an oily residue
CUSTOM
Type
CUSTOM
Details
The oil was triturated with diethyl ether

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
FC=1C=C(C=CC1C(F)(F)F)CCN
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 59%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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